N-Piperidinylthiosalicylamide
Description
N-Piperidinylthiosalicylamide is a sulfur-containing aromatic amide derivative characterized by a thiosalicylamide backbone (a salicylic acid analog where the hydroxyl oxygen is replaced by sulfur) substituted with a piperidinyl group. However, its patent and literature activity (e.g., industrial or academic interest) remains unspecified in the provided data, unlike other compounds in the same dataset with high patent counts (e.g., 2-hydroxy-1,2-diphenylpropan-1-one with 5,267 patents) .
Properties
CAS No. |
2032-48-6 |
|---|---|
Molecular Formula |
C12H15NOS |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
(2-hydroxyphenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C12H15NOS/c14-11-7-3-2-6-10(11)12(15)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2 |
InChI Key |
FDEJXMBAYGPUFC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)C2=CC=CC=C2O |
Canonical SMILES |
C1CCN(CC1)C(=S)C2=CC=CC=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Piperidinylthiosalicylamide with structurally or functionally related compounds from the PubChemLite dataset, focusing on patent activity, molecular properties, and research relevance.
Table 1: Key Properties of this compound and Analogous Compounds
| Compound Name | Patent Count | Literature Count | Molecular Formula | Monoisotopic Mass (Da) |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Inferred: C₁₂H₁₄N₂S | Not reported |
| 2-Hydroxy-1,2-diphenylpropan-1-one | 5,267 | 5 | C₁₅H₁₄O₂ | 226.0994 |
| 3-Methylpicolinic acid | 1,441 | 5 | C₇H₇NO₂ | 137.0477 |
| Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl | Not reported | Not reported | C₁₁H₁₃N₃OS | 251.0829 |
| NSC 42856 | Not reported | Not reported | Not reported | Not reported |
Structural and Functional Insights
Thiosalicylamide Derivatives: this compound shares a thiosalicylamide core with compounds like Benzamide, N-(4,5-dihydro-2-thiazolyl)-3-methyl (C₁₁H₁₃N₃OS, 251.0829 Da). In contrast, this compound’s piperidinyl substituent may improve lipophilicity and bioavailability compared to simpler benzamide analogs .
Patent and Commercial Relevance: Compounds with high patent counts, such as 2-hydroxy-1,2-diphenylpropan-1-one (5,267 patents), are typically associated with industrial applications like photopolymerization initiators.
Molecular Mass and Complexity :
- This compound likely has a higher molecular mass (>250 Da) compared to smaller analogs like 3-methylpicolinic acid (137.0477 Da). This difference may influence its pharmacokinetic properties, such as membrane permeability or metabolic stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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